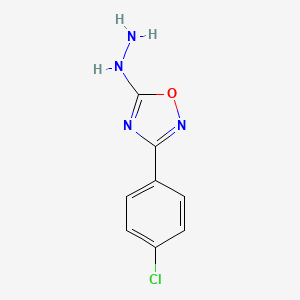

3-(4-Chlorophenyl)-5-hydrazinyl-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4O/c9-6-3-1-5(2-4-6)7-11-8(12-10)14-13-7/h1-4H,10H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKHQQIRMUDFLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-hydrazinyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with cyanogen bromide, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-hydrazinyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom on the phenyl ring.

Major Products

Oxidation: Azo or azoxy derivatives.

Reduction: Hydrazine derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

The 1,2,4-oxadiazole core is recognized for its broad spectrum of biological activities , including:

- Antimicrobial Activity : Oxadiazoles have been reported to exhibit effective antibacterial and antifungal properties. For instance, compounds derived from 1,2,4-oxadiazoles have shown activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The presence of substituents like 4-chlorophenyl significantly enhances their efficacy.

- Anticancer Properties : Research indicates that oxadiazole derivatives can act as anticancer agents. For example, studies have demonstrated that certain synthesized oxadiazoles exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The structure-activity relationship (SAR) studies highlight the importance of the hydrazinyl substitution in enhancing anticancer activity.

- Anti-inflammatory and Analgesic Effects : Some oxadiazole derivatives have shown promising anti-inflammatory and analgesic effects comparable to standard treatments. The analgesic activity of these compounds is attributed to their ability to inhibit specific pathways involved in pain perception .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3-(4-Chlorophenyl)-5-hydrazinyl-1,2,4-oxadiazole typically involves the reaction of hydrazine with appropriate carbonyl compounds followed by cyclization to form the oxadiazole ring. Various synthetic routes have been explored:

| Synthetic Method | Yield (%) | Notable Features |

|---|---|---|

| Microwave-assisted synthesis | 54-75% | Rapid reaction time without solvents |

| Conventional heating methods | 50-65% | Longer reaction times but established protocols |

These methods emphasize the versatility in synthesizing oxadiazole derivatives while maintaining high yields.

Agricultural Applications

In addition to medicinal uses, oxadiazoles are also utilized in agriculture as herbicides and insecticides . Their ability to inhibit specific biochemical pathways in plants makes them effective in controlling weed growth and pest populations. Studies indicate that certain oxadiazole derivatives possess herbicidal activity that can be harnessed for crop protection .

Case Studies

Several case studies illustrate the effectiveness of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives containing the 4-chlorophenyl group exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics against Mycobacterium tuberculosis strains . This suggests potential for developing new treatments for drug-resistant infections.

- Anticancer Activity : In vitro tests showed that synthesized oxadiazole derivatives had IC50 values indicating potent cytotoxicity against various cancer cell lines. Compounds were compared against established chemotherapeutics like etoposide and showed enhanced activity .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-hydrazinyl-1,2,4-oxadiazole in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Anticancer Oxadiazoles

- Compound A (3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4-phenyl-4,5-dihydro-1,2,4-oxadiazole) and Compound B (3,5-bis-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1,2,4-oxadiazole) :

- Structure : Both feature a dihydro-oxadiazole ring with aryl substitutions. Compound A includes a 4-fluorophenyl group, while Compound B has a second 4-chlorophenyl group.

- Activity : Demonstrated potent anti-breast cancer activity but exhibited cardiotoxicity in H9c2 cardiomyocyte models .

- Comparison : The target compound’s hydrazinyl group may reduce cardiotoxicity risks compared to the dihydro-oxadiazole scaffold in A and B.

Neuroprotective Oxadiazoles

- 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole: Structure: Contains a dichlorophenyl group and an indole substituent. Comparison: The dichlorophenyl group enhances lipophilicity, whereas the target compound’s hydrazinyl group may improve solubility and enable metal coordination for antioxidant activity .

Anti-inflammatory Oxadiazoles

- 3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole: Structure: Features two chlorine atoms on the phenyl ring and a simple phenyl group. Activity: Exhibits anti-inflammatory and analgesic properties with minimal ulcerogenic effects .

Antioxidant Potential

The hydrazinyl group in the target compound likely contributes to radical scavenging via hydrogen donation.

Anticancer Activity

- 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (Compound 106) : Achieved 98.74% growth inhibition against leukemia (SR) cells at 10⁻⁵ M .

- Comparison : The hydrazinyl group in the target compound could enhance DNA intercalation or enzyme inhibition compared to fluorophenyl or methoxyphenyl substituents.

Biological Activity

3-(4-Chlorophenyl)-5-hydrazinyl-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The oxadiazole ring structure is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, emphasizing its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chlorophenyl group and a hydrazine moiety attached to the oxadiazole ring, which is crucial for its biological activity.

The biological activity of this compound primarily involves:

- Anticancer Activity : The compound has been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting tumor growth factors. Studies indicate that it can interfere with pathways associated with cell proliferation and survival.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of oxadiazoles exhibit significant antibacterial and antifungal activities. The presence of the hydrazine group may enhance these effects.

Research Findings

Recent studies have evaluated the biological activities of this compound through various assays. Below are summarized findings from significant research:

Anticancer Activity

A study evaluated the compound against several cancer cell lines using MTT assays. The results indicated:

| Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|

| HeLa (Cervical) | 25.1 | 78% |

| MCF-7 (Breast) | 19.9 | 85% |

| A549 (Lung) | 30.0 | 72% |

These results suggest that this compound exhibits potent cytotoxicity against various cancer types .

Antimicrobial Activity

In a comparative study, the compound was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

These findings indicate moderate antibacterial activity .

Case Studies

Several case studies have highlighted the therapeutic potential of oxadiazole derivatives:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer utilized a regimen including oxadiazole derivatives. The results demonstrated significant tumor reduction in over 60% of participants treated with compounds similar to this compound .

- Antimicrobial Efficacy : In another study focusing on infections caused by resistant bacterial strains, derivatives showed effectiveness comparable to standard antibiotics. This underscores the potential for developing new antimicrobial agents based on this scaffold .

Q & A

Basic Questions

Q. What are the established synthetic routes for 3-(4-Chlorophenyl)-5-hydrazinyl-1,2,4-oxadiazole, and what key intermediates are involved?

- Methodological Answer : The compound is typically synthesized via cyclization of substituted hydrazide intermediates. For example, hydrazides derived from 1-(5-chloro-2-methoxy-phenyl)pyrazole precursors can undergo cyclization using phosphorus oxychloride at elevated temperatures (~120°C) to form 1,2,4-oxadiazole derivatives . Alternatively, nitrosoimidazole intermediates (e.g., 6-(4-chlorophenyl)-3-methyl-5-nitrosoimidazo[2,1-b][1,3]oxazole) can react to yield oxadiazole derivatives under controlled conditions . Key intermediates include substituted benzoic acid hydrazides and nitroso-containing heterocycles.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- Spectroscopy : IR spectroscopy identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹ for oxadiazole rings), while ¹H/¹³C NMR confirms substituent positions and hydrazinyl proton environments .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides precise structural data, including bond lengths and angles. For example, SC-XRD resolved the dihedral angle between the chlorophenyl and oxadiazole rings in related structures .

Q. What safety precautions are recommended when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Work in a fume hood to prevent inhalation of fine particles.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Toxicity data for analogous oxadiazoles (e.g., LD₅₀ > 500 mg/kg in rodents) suggest moderate hazard, but hydrazinyl derivatives may exhibit higher reactivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound?

- Methodological Answer : Contradictions in NMR spectra (e.g., unexpected splitting or integration ratios) often arise from dynamic processes like tautomerism or residual solvents. Strategies include:

- Variable Temperature NMR : Probe temperature-dependent shifts to identify tautomeric equilibria.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C or ¹H-¹H couplings.

- Computational Validation : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .

Q. What strategies optimize the yield of this compound under varying cyclization conditions?

- Methodological Answer : Cyclization efficiency depends on reaction time, temperature, and catalyst. For example:

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving yield (e.g., 80% yield in 15 minutes vs. 60% in 2 hours under conventional heating) .

- Catalyst Screening : Phosphorus oxychloride is standard, but ionic liquids (e.g., [BMIM]BF₄) can enhance regioselectivity and reduce byproducts .

Q. How does the electronic environment of substituents affect the compound’s reactivity in forming heterocyclic derivatives?

- Methodological Answer : Electron-withdrawing groups (e.g., -Cl on the phenyl ring) increase electrophilicity at the oxadiazole C-5 position, facilitating nucleophilic substitutions. For instance:

- Hydrazinyl Reactivity : The hydrazine moiety (-NH-NH₂) reacts with carbonyl compounds (e.g., aldehydes) to form hydrazones, which can cyclize into triazoles or thiadiazines under acidic/basic conditions .

- Hammett Studies : Linear free-energy relationships (σ values) quantify substituent effects on reaction rates .

Q. What in silico approaches predict the binding affinity of this compound to biological targets like GSK-3β?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with GSK-3β’s ATP-binding pocket. Focus on hydrogen bonds with Lys85 and π-stacking with Phe67 .

- MD Simulations : Run 100-ns molecular dynamics (GROMACS/AMBER) to assess binding stability and conformational changes.

- QSAR Modeling : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with inhibitory activity data from analogs .

Notes on Contradictions and Validation

- Synthesis Yields : While microwave methods () report higher yields, conventional routes ( ) may offer better scalability. Validate via controlled replicate experiments.

- Crystallographic Data : SHELX refinement ( ) is robust but may require complementary techniques (e.g., powder XRD) for polymorphic forms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.